molecular formula C12H8ClN3O2S B2982997 2-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1638760-14-1

2-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B2982997
CAS No.: 1638760-14-1
M. Wt: 293.73
InChI Key: IYRRQMRXAJDTQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the specific synthesis process for “2-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine” is not available, pyrimidine derivatives have been synthesized through various methods . For instance, 2-Chloropyrimidine was used in the synthesis of novel bis (2- (pyrimidin-2-yl)ethoxy)alkanes .

Scientific Research Applications

Antimicrobial Applications

Research demonstrates the synthesis of novel compounds incorporating the phenylsulfonyl moiety, showing significant antimicrobial activities. For instance, a study on the synthesis and antimicrobial evaluation of novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups revealed that certain derivatives exhibited antimicrobial activity exceeding that of the reference drug, with derivatives containing one sulfone group being more effective against bacteria and fungi than those containing two sulfone groups (Alsaedi, Farghaly, & Shaaban, 2019).

Antitumor and Antifolate Activities

Another significant application is in the design and synthesis of classical and nonclassical 2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates, serving as dihydrofolate reductase (DHFR) inhibitors and antitumor agents. The classical compound showed excellent inhibition of human DHFR and the growth of several tumor cells in culture (Gangjee et al., 2007).

Herbicidal Activity

Research into the herbicidal activity of pyrimidine derivatives has shown that compounds such as 2-chloro-4-(4-methyl phenylsulfonylamino) pyrimidine exhibit good activities against certain plants, indicating potential applications in agricultural chemistry (Gong-chun, 2011).

Chemical Reactions and Synthesis

The compound has also been studied for its role in various chemical reactions, such as chemoselective reactions with amines, indicating its versatility in synthetic chemistry. For example, chemoselective SNAr reactions of related electrophiles with amines and their derivatives have been described, showing the compound's utility in selective displacement reactions (Baiazitov et al., 2013).

Properties

IUPAC Name

7-(benzenesulfonyl)-2-chloropyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O2S/c13-12-14-8-9-6-7-16(11(9)15-12)19(17,18)10-4-2-1-3-5-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRRQMRXAJDTQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CN=C(N=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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